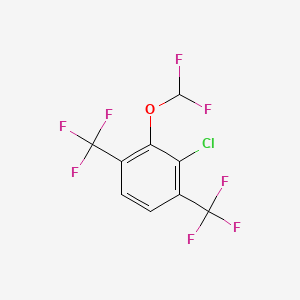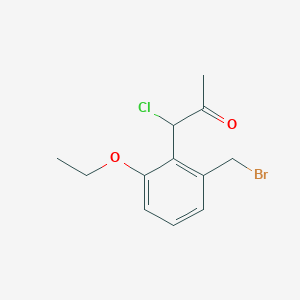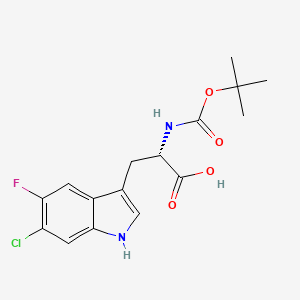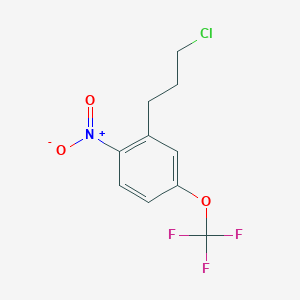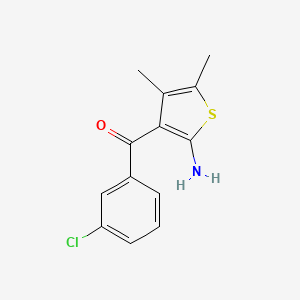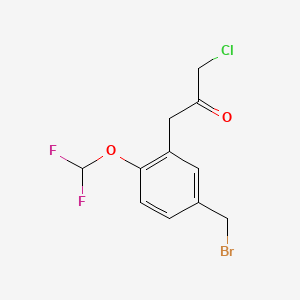
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-(difluoromethoxy)benzene.
Bromomethylation: The aromatic compound undergoes bromomethylation using bromomethyl reagents under controlled conditions to introduce the bromomethyl group.
Chloropropanone Formation: The intermediate product is then reacted with chloropropanone under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The bromomethyl and difluoromethoxy groups can interact with specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-2-one: Similar structure but lacks the difluoromethoxy group.
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-5-7-1-2-10(17-11(14)15)8(3-7)4-9(16)6-13/h1-3,11H,4-6H2 |
InChI Key |
UFVWPMQKDXMVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


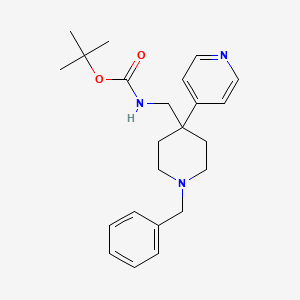



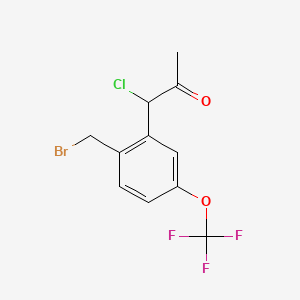
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
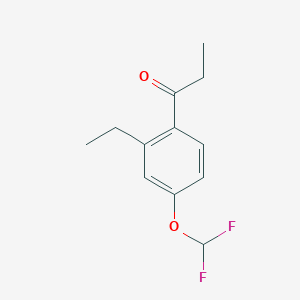
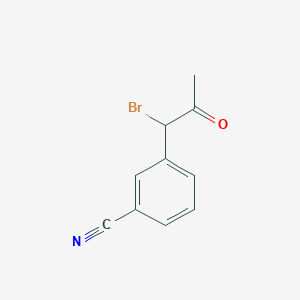
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
